“(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol” is a chemical compound that has been studied for its potential biological activities. It has been used in the synthesis of chalcone derivatives, which have shown promising cytotoxic activity.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed, synthesized, and evaluated for their in vitro synergistic activity in combination with fluconazole. Another study reported the design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position.
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, in a thiazolidine-4-one derivative, the central thiazolidine ring was found to be essentially planar and formed a dihedral angle with the methoxy-substituted benzene ring and the 1,3-benzodioxole ring.
Compound Description: This novel nor-neolignan dimer, isolated from Magnolia grandiflora L. bark, exhibits moderate antifungal activity against Fusarium oxysporum. []
Relevance: While structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound shares the key benzo[d][1,3]dioxol-5-yl moiety, highlighting the presence and potential biological relevance of this structural feature in various natural and synthetic compounds. []
Compound Description: This compound serves as a ligand in the synthesis of metal complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). Both the ligand and its complexes demonstrate antibacterial activity against Staphylococcus aureus and Bacillus. []
Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl group with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, further emphasizing the prevalence of this structure in compounds with biological activities. []
Compound Description: This study explores the introduction of benzo[d][1,3]dioxol-5-yl and its derivatives into the structure of daunorubicin, an anthracycline drug. The resulting new anthracyclines are evaluated for their biological activity. []
Relevance: This research focuses on incorporating the same benzo[d][1,3]dioxol-5-yl moiety present in (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, highlighting the potential of this group for modulating the activity of various pharmacophores, including those with anticancer properties. []
Compound Description: A series of thiosemicarbazone derivatives incorporating a benzo[d][1,3]dioxole moiety were synthesized and evaluated for their antiviral activity against Bovine Viral Diarrhea Virus (BVDV). []
Relevance: This series of compounds shares the benzo[d][1,3]dioxol-5-yl group with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol and further emphasizes the versatility of this structural motif in designing compounds with potential therapeutic applications, particularly in the realm of antiviral research. []
(S)-1-(1,3-benzodioxal-5-yl) ethanol
Compound Description: This chiral carbinol is produced through the biocatalytic asymmetric reduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone using Lactobacillus fermentum P1. []
Relevance: This compound, while structurally similar to (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol due to the shared benzo[d][1,3]dioxol-5-yl core, highlights a key difference in the presence of a chiral center. This difference in chirality could significantly impact the biological activity and pharmacological properties of these compounds. []
Compound Description: The crystal structure of this compound has been reported. []
Relevance: This compound showcases the incorporation of the benzo[d][1,3]dioxol-5-yl group within a larger molecular framework, emphasizing its compatibility with various chemical modifications and its potential as a building block for diverse molecular architectures. While the specific biological activity is not mentioned, its structural resemblance to (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol suggests potential shared chemical properties and reactivities. []
Compound Description: This piperidine triazole urea acts as an ultrapotent and highly selective inhibitor of Monoacylglycerol lipase (MAGL). In vivo studies demonstrate a significant increase in mouse brain 2-AG levels and analgesic effects without inducing catalepsy. []
Relevance: JJKK-048 is structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol but incorporates two benzo[d][1,3]dioxol-5-yl units. This emphasizes the potential for utilizing this moiety in developing potent and selective enzyme inhibitors for therapeutic purposes. []
Compound Description: This newly synthesized π-conjugated chalcone has been characterized using crystal structure analysis, UV-Vis spectroscopy, and theoretical studies. []
Relevance: This compound, classified as a chalcone, shares the benzo[d][1,3]dioxol-5-yl unit with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. This structural similarity, particularly within the context of the extended conjugated system, suggests potential shared photophysical properties and potential applications in materials science. []
Compound Description: This novel organic crystal has been synthesized and characterized. Studies include thermal stability, optical spectroscopic analysis, FT-IR, and theoretical calculations. []
Relevance: This compound, also classified as a chalcone, shares the benzo[d][1,3]dioxol-5-yl moiety with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. While this study primarily focuses on its material properties, the shared structural feature suggests potential similarities in reactivity and potential biological activity. []
Compound Description: Three novel series of these derivatives were designed using ligand-based drug discovery and molecular hybridization approaches. These compounds were synthesized and evaluated as potential anticonvulsant agents. []
Relevance: These compounds, belonging to the pyrazole class, share the benzo[d][1,3]dioxol-5-yl unit with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. Although the core structures differ, the shared moiety suggests the possibility of exploring the anticonvulsant potential of (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol or its derivatives. []
Compound Description: This compound, a chalcone derivative, exists in two polymorphic forms, both of which have been structurally characterized. [, ]
Relevance: The presence of the benzo[d][1,3]dioxol-5-yl unit in this chalcone derivative, similar to (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, further highlights the prevalence and importance of this structural motif in chalcone chemistry. Understanding the structure-property relationships in these polymorphs could provide valuable insights into the potential solid-state properties of (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. [, ]
Compound Description: This B-ring substituted chalcone derivative exhibits analgesic activity in the acetic-acid-induced writhing model in Swiss albino rats. []
Relevance: Sharing the benzo[d][1,3]dioxol-5-yl moiety with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound strengthens the link between this structural feature and analgesic activity, suggesting a potential avenue for further investigation of (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol or its analogs for pain management. []
Compound Description: The crystal structure of this compound, featuring an intramolecular N—H⋯N contact, has been reported. []
Relevance: This compound, while structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, provides further evidence for the versatility of the benzo[d][1,3]dioxol-5-yl group in forming diverse molecular structures and its potential for participating in various non-covalent interactions, which can be crucial for biological activity. []
Compound Description: A series of these novel derivatives were synthesized and characterized using IR, 1H NMR, and HRMS. The X-ray crystal structure was determined for the 4-ethoxyphenyl derivative. []
Relevance: Although (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol differs in its core structure, these derivatives highlight the incorporation of the benzo[d][1,3]dioxol-5-yl group into diverse heterocyclic frameworks, further emphasizing its potential as a building block for medicinal chemistry and drug discovery efforts. []
Compound Description: The crystal structure of this thiazolidine-4-one derivative has been determined. []
Relevance: While structurally different from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound highlights the incorporation of the benzo[d][1,3]dioxol-5-yl group within a thiazolidine ring system. This example further expands the range of heterocyclic frameworks where this moiety can be incorporated, potentially influencing the compound's pharmacological profile. []
Compound Description: This compound, a cooling agent, has been evaluated for its safety as a flavoring substance in food and toothpaste. [, ]
Relevance: Although structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound provides an interesting example of the diverse applications of molecules containing the benzo[d][1,3]dioxol-5-yl group, extending beyond traditional pharmaceutical applications. [, ]
Compound Description: This compound is a potent and selective endothelin-A receptor antagonist with 55% oral bioavailability in rats. []
Relevance: Though structurally different from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, the presence of the benzo[d][1,3]dioxol-5-yl group in this potent antagonist suggests a potential role of this moiety in receptor binding and selectivity. []
Compound Description: The crystal structure of this compound has been reported. []
Relevance: Although structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound showcases the incorporation of the benzo[d][1,3]dioxol-5-yl group into a cyclopropane ring system. This example further expands the structural diversity of compounds containing this moiety and could provide insights into potential synthetic strategies. []
Compound Description: The crystal structure of this compound has been elucidated, revealing a syn-clinal conformation between the dihydroisoxazole and benzodioxole rings. []
Relevance: Although structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound highlights the incorporation of the benzo[d][1,3]dioxol-5-yl group into a dihydroisoxazole ring system. This example, along with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, demonstrates the versatility of this moiety in building diverse heterocyclic frameworks, potentially leading to a wide range of biological activities. []
Compound Description: This compound's crystal structure reveals a Z-shaped molecular conformation stabilized by N—H⋯O hydrogen bonds. []
Relevance: This compound, while structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, showcases the benzo[d][1,3]dioxol-5-yl group incorporated within a flexible alkyl chain. This example highlights the adaptability of this moiety to various molecular environments and its potential to influence molecular conformation and intermolecular interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
C10 ceramide is an endogenous, bioactive sphingolipid produced by ceramide synthase. C10 ceramide inhibits growth of wild-type and MDR1 gene-transfected MDA435/LCC6 human breast cancer cells with IC50 values of 44.1 and 46 μM, respectively. It also inhibits the growth of J774 murine macrophages in a dose-dependent manner. C10 Ceramide (d18:1/10:0) is a synthetic ceramide containing sphingosine with decanoic acid. It has a short acyl chain length than sphingosine acyl chain. N-decanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as decanoyl. It derives from a decanoic acid.